3-(Bromomethyl)-3'-methyl-1,1'-biphenyl
Overview
Description
3-(Bromomethyl)-3’-methyl-1,1’-biphenyl: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a bromomethyl group attached to one phenyl ring and a methyl group attached to the other phenyl ring
Scientific Research Applications
Chemistry: 3-(Bromomethyl)-3’-methyl-1,1’-biphenyl is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in the development of new materials and pharmaceuticals.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and liquid crystals. Its structural properties make it suitable for applications in electronic and optoelectronic devices.
Mechanism of Action
Target of Action
Bromomethyl compounds are often used in the synthesis of boronic acids , which are key reagents in Suzuki-Miyaura cross-coupling reactions . This suggests that the compound could potentially interact with palladium catalysts in these reactions.
Mode of Action
Bromomethyl compounds are known to undergo nucleophilic substitution reactions . In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the replacement of the bromine atom. The specific changes resulting from this interaction would depend on the nature of the nucleophile involved.
Biochemical Pathways
Bromomethyl compounds are often used in the synthesis of boronic acids , which are key reagents in Suzuki-Miyaura cross-coupling reactions . This suggests that the compound could potentially be involved in pathways related to carbon-carbon bond formation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-3’-methyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the bromination of 3-methyl-1,1’-biphenyl using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically takes place in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production of 3-(Bromomethyl)-3’-methyl-1,1’-biphenyl may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in 3-(Bromomethyl)-3’-methyl-1,1’-biphenyl can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different functionalized biphenyl derivatives.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Reagents include boronic acids or esters, palladium catalysts (e.g., palladium acetate), and bases such as potassium carbonate. The reaction is usually conducted in a mixture of water and an organic solvent like tetrahydrofuran.
Major Products:
Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives of 3-(Bromomethyl)-3’-methyl-1,1’-biphenyl.
Coupling Reactions: Products are biphenyl derivatives with various substituents introduced through the coupling process.
Comparison with Similar Compounds
3-Methyl-1,1’-biphenyl: Lacks the bromomethyl group, making it less reactive in substitution reactions.
4-Bromomethyl-1,1’-biphenyl: Similar structure but with the bromomethyl group in a different position, leading to different reactivity and properties.
3-(Chloromethyl)-3’-methyl-1,1’-biphenyl: Similar compound with a chloromethyl group instead of a bromomethyl group, which may exhibit different reactivity due to the nature of the halogen.
Uniqueness: 3-(Bromomethyl)-3’-methyl-1,1’-biphenyl is unique due to the presence of both a bromomethyl and a methyl group on the biphenyl core
Properties
IUPAC Name |
1-(bromomethyl)-3-(3-methylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c1-11-4-2-6-13(8-11)14-7-3-5-12(9-14)10-15/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTFNFODAQPJNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604411 | |
Record name | 3-(Bromomethyl)-3'-methyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50604411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76350-82-8 | |
Record name | 3-(Bromomethyl)-3'-methyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50604411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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